molecular formula C11H22N2O3 B3105729 tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate CAS No. 154656-95-8

tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate

Cat. No. B3105729
CAS RN: 154656-95-8
M. Wt: 230.3 g/mol
InChI Key: FQGZGAVRIBIHEY-UHFFFAOYSA-N
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Description

Tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate (TBDCO) is a compound that has been studied for its potential use in a variety of applications. It is a derivative of dimethylcarbamate and has a molecular weight of 178.25 g/mol. TBDCO is a colorless, odorless solid that is soluble in water and has a melting point of 98-99°C. It has been used in the synthesis of various pharmaceuticals, as well as in the synthesis of polymers and polymeric materials.

Scientific Research Applications

Tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers and polymeric materials, as well as in the synthesis of pharmaceuticals. It has also been studied for its potential use as an inhibitor for the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate in lab experiments is its low cost and ease of use. It is also relatively stable and has a low toxicity. However, it is important to note that tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate can react with other compounds, which can lead to the formation of potentially hazardous by-products. Additionally, it is important to use tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate in a well-ventilated area, as it can produce toxic fumes when heated.

Future Directions

There are a number of potential future directions for the use of tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate. One potential area of research is the use of tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate as a therapeutic agent for the treatment of neurological disorders. Additionally, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of acetylcholinesterase inhibitors on nerve transmission. Furthermore, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of polymers and polymeric materials on various biochemical processes. Finally, tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate could be used to study the effects of pharmaceuticals on various physiological processes.

properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-8-6-7-9(14)13(4)5/h6-8H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGZGAVRIBIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188341
Record name 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154656-95-8
Record name 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154656-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-(dimethylamino)-4-oxobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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